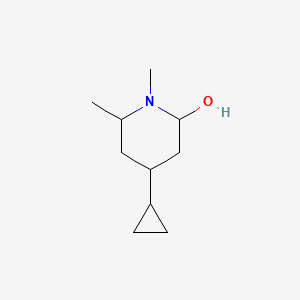![molecular formula C6H6N4O B13195754 {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound in good-to-excellent yields . Another approach involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis can be particularly advantageous due to its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the triazolopyrazine scaffold .
Wissenschaftliche Forschungsanwendungen
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development. Additionally, it has applications in agriculture as a herbicidal and antifungal agent .
Wirkmechanismus
The mechanism of action of {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells . The compound’s ability to modulate these targets can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol can be compared with other similar compounds, such as {[1,2,4]Triazolo[1,5-a]pyrimidine} and {[1,2,4]Triazolo[1,5-a]pyridine}. These compounds share a similar triazole ring fused to different heterocyclic systems, but they may exhibit different biological activities and properties . The unique structure of this compound, with its specific arrangement of nitrogen atoms, contributes to its distinct pharmacological profile.
List of Similar Compounds
- {[1,2,4]Triazolo[1,5-a]pyrimidine}
- {[1,2,4]Triazolo[1,5-a]pyridine}
- {[1,2,4]Triazolo[4,3-a]pyrazine}
- {[1,2,4]Triazolo[1,5-c]pyrimidine}
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyrazin-8-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-3-5-6-8-4-9-10(6)2-1-7-5/h1-2,4,11H,3H2 |
InChI-Schlüssel |
WUKDFKDCSWTNJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=N2)C(=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
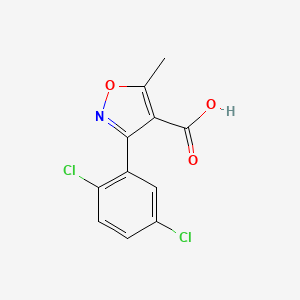

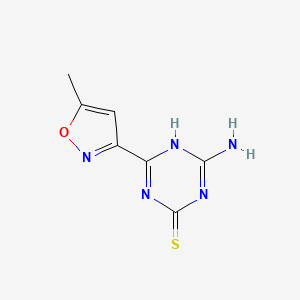
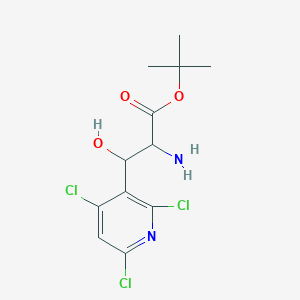
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
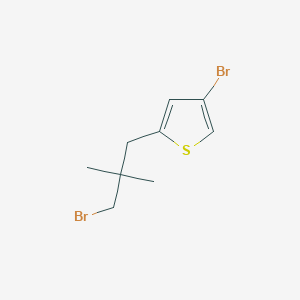
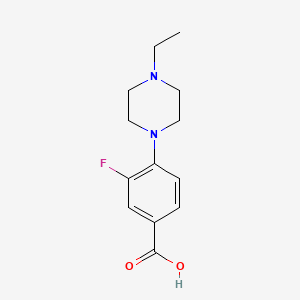

![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
